6-(Cyclohexylamino)pyrimidin-4(1H)-one

medicinal chemistry kinase inhibitor design structure-activity relationship

Optimize your medicinal chemistry or agrochemical screening programs with 6-(Cyclohexylamino)pyrimidin-4(1H)-one. Its specific 6-substitution and 1H-keto tautomeric state deliver lower H-bond donors (2 HBD) for better membrane permeability relative to amino-substituted regioisomers. The vacant C5 position enables focused library expansion, as highlighted in patent literature for receptor modulators. Ensure accurate computational validation with the correct reference compound.

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
CAS No. 61667-06-9
Cat. No. B12919356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Cyclohexylamino)pyrimidin-4(1H)-one
CAS61667-06-9
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=CC(=O)NC=N2
InChIInChI=1S/C10H15N3O/c14-10-6-9(11-7-12-10)13-8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,11,12,13,14)
InChIKeyNVRFMCKGRRJHDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Cyclohexylamino)pyrimidin-4(1H)-one (CAS 61667-06-9): Procurement-Relevant Identity and Class Context


6-(Cyclohexylamino)pyrimidin-4(1H)-one (CAS 61667-06-9) is a heterocyclic small molecule with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol [1]. It belongs to the pyrimidin-4-one class, featuring a cyclohexylamino substituent at the 6-position and a keto group at the 4-position. This compound is structurally distinct from more heavily substituted 2,4-diaminopyrimidines that dominate kinase inhibitor chemical space. It serves as a versatile building block for the synthesis of fused pyrimidine systems and has been explicitly claimed as a scaffold in patent literature concerning cis-cyclohexyl substituted pyrimidinone derivatives with receptor-modulating properties [2]. Its availability from multiple specialty chemical suppliers enables its use in medicinal chemistry, agrochemical research, and materials science applications.

Why 6-(Cyclohexylamino)pyrimidin-4(1H)-one Cannot Be Interchanged with Other Pyrimidinone Analogs


The substitution position and tautomeric state of the pyrimidinone core critically determine biological target engagement and physicochemical behavior. Moving the cyclohexylamino group from the 6-position to the 2-position (as in 2-(cyclohexylamino)-6-methyl-1H-pyrimidin-4-one) or adding a second amino substituent (as in 2-amino-6-(cyclohexylamino)pyrimidin-4(1H)-one, CAS 60462-36-4) alters hydrogen-bonding patterns, steric bulk distribution, and electronic properties . These structural variations preclude simple interchangeability in structure-activity relationship (SAR) studies, receptor-binding assays, or synthetic sequences. The specific 6-cyclohexylamino-4(1H)-one arrangement has been explicitly claimed in patent literature for cis-cyclohexyl substituted pyrimidinone derivatives with defined pharmacological utility [1], indicating that this substitution pattern is a deliberate selection, not an arbitrary member of the class.

Quantitative Differentiation Evidence for Sourcing 6-(Cyclohexylamino)pyrimidin-4(1H)-one


Structural Differentiation: 6-Position Cyclohexylamino Substitution Enables Distinct Biological Target Profiles Compared to 2-Amino-6-cyclohexylamino and 5-Amino-6-cyclohexylamino Regioisomers

The target compound, 6-(cyclohexylamino)pyrimidin-4(1H)-one, is differentiated from 2-amino-6-(cyclohexylamino)pyrimidin-4(1H)-one (CAS 60462-36-4, NSC51469) and 5-amino-6-(cyclohexylamino)pyrimidin-4(3H)-one (CAS 61667-18-3) by the absence of an additional amino group at the 2- or 5-position. The additional amino group in the comparators introduces extra hydrogen-bond donor capacity (HBD count of 3 for C10H16N4O analogs vs. 2 for the target) and alters the molecular electrostatic potential, which directly affects binding to kinase ATP pockets where a hydrogen-bond acceptor at the 2-position is often required [1]. The target compound's simpler functional group profile makes it a cleaner probe for SAR studies where minimal perturbation is desired. Quantitative hydrogen-bond donor count: target C10H15N3O = 2 HBD; 2-amino analog C10H16N4O = 3 HBD . This difference is measurable and reproducible across all samples.

medicinal chemistry kinase inhibitor design structure-activity relationship

Patent-Cited Scaffold: Explicit Claim in Cis-Cyclohexyl Pyrimidinone Receptor Modulator Series

The pyrimidin-4-one core with cyclohexyl substitution is explicitly claimed in US Patent Application US20100008866, which describes cis-cyclohexyl substituted pyrimidinone derivatives as ligands for modulating specific receptor activity in vivo or in vitro [1]. The patent specifically covers compounds of formula (I) that include the pyrimidin-4-one ring system with cyclohexyl substitution. While the patent does not provide isolated IC50 data for the exact compound 61667-06-9, its inclusion within the generic Markush structure establishes it as a member of a demonstrated bioactive series. In contrast, regioisomers lacking the 6-cyclohexylamino-4(1H)-one arrangement (e.g., 4(1H)-pyrimidinone, 2-cyclohexyl- compounds) fall outside this patent family's scope [2].

drug discovery receptor pharmacology patent analysis

Synthetic Accessibility: Commercially Available Building Block for Fused Pyrimidine Library Construction

6-(Cyclohexylamino)pyrimidin-4(1H)-one serves as a crucial building block for the synthesis of more complex heterocyclic compounds, including furo[2,3-d]pyrimidine and pyrimido[4,5-d]pyrimidine fused ring systems . Unlike 2-(cyclohexylamino)-6-methyl-1H-pyrimidin-4-one, which carries a methyl group at the 6-position that may interfere with further functionalization, the target compound's unsubstituted 5-position provides a free site for electrophilic aromatic substitution, oxidation, or cross-coupling reactions. This synthetic handle is absent in 5-amino or 5-phenyl analogs [1].

synthetic chemistry library synthesis heterocyclic chemistry

Tautomeric State: Preference for 1H-Keto Form May Influence Receptor Recognition vs. 3H-Tautomer Analogs

The compound is designated as 6-(cyclohexylamino)pyrimidin-4(1H)-one, indicating the predominant tautomeric form places the proton at N1 and the keto group at C4. This contrasts with the 4(3H)-pyrimidinone tautomer form observed in some regioisomers (e.g., 5-amino-6-(cyclohexylamino)pyrimidin-4(3H)-one, CAS 61667-18-3) . Tautomeric state affects the hydrogen-bonding pattern, dipole moment, and π-stacking interactions available for protein-ligand binding. Computational predictions suggest a difference in dipole moment of approximately 0.5–1.5 Debye between 1H and 3H tautomers of amino-substituted pyrimidin-4-ones [1]. This differential can translate to altered binding orientation in target proteins with directional electrostatic fields.

molecular recognition tautomerism physicochemical properties

Note on Limitations: Quantitative Biological Data Scarcity

IMPORTANT CAVEAT: A systematic search of public databases (ChEMBL, BindingDB, PubChem BioAssay, PubMed) conducted as of late April 2026 yielded no direct, head-to-head quantitative biological activity data (IC50, Ki, EC50) for 6-(cyclohexylamino)pyrimidin-4(1H)-one (CAS 61667-06-9) against any specific molecular target. No peer-reviewed publications were identified that report isolated pharmacological data for this exact compound. This contrasts with more heavily studied analogs such as 4-(cyclohexylamino)pyrimidine-2-carbonitrile (cathepsin K inhibitor, IC50 = 170 nM [1]) and 2-amino-6-(cyclohexylamino)pyrimidin-4(1H)-one, for which vendor databases cite anticancer and antimicrobial activity . For procurement decisions requiring direct biological potency data, prospective buyers should commission targeted screening assays rather than rely on inferred activity from structural analogs. The evidence dimensions presented above are therefore based on structural, patent, and synthetic accessibility comparisons rather than comparative pharmacology.

data transparency procurement risk assessment

Procurement-Driven Application Scenarios for 6-(Cyclohexylamino)pyrimidin-4(1H)-one (CAS 61667-06-9)


Medicinal Chemistry: Novel Kinase or Receptor Probe Development Where Minimal Hydrogen-Bond Donor Count Is Required

Based on the compound's lower hydrogen-bond donor count (2 HBD) relative to amino-substituted regioisomers (3 HBD) [1], procurement is recommended for medicinal chemistry programs targeting intracellular targets where excessive hydrogen-bond donors limit membrane permeability. The compound's inclusion within the patent family US20100008866 for cis-cyclohexyl pyrimidinone receptor modulators [2] further supports its selection as a starting scaffold for lead optimization in receptor modulation projects.

Synthetic Chemistry: Diversifiable Building Block for Fused Pyrimidine Library Synthesis

The unsubstituted C5 position provides one additional site for electrophilic substitution or cross-coupling chemistry compared to 5-substituted analogs . This makes the compound suitable as a core scaffold for generating focused libraries of furo[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, and other nitrogen-containing heterocycles .

Computational Chemistry: Tautomer-Specific Parametrization and Docking Studies

The distinct 1H-keto tautomeric state of the target compound, with a predicted dipole moment difference of 0.5–1.5 D relative to 3H-tautomer analogs [3], makes it the appropriate reference compound for computational studies that require accurate tautomeric representation. Procurement of the physical sample enables experimental validation of computational predictions through NMR or X-ray crystallography.

Agrochemical and Pesticide Discovery: Cyclohexylamino Heterocycle Lead Exploration

The broader patent literature (e.g., US5852023 [4]) demonstrates that cyclohexylamino-substituted nitrogen heterocycles possess pesticidal and fungicidal activity. The target compound's simpler substitution pattern relative to the heavily substituted analogs in these patents positions it as an early-stage screening candidate for agrochemical discovery programs seeking novel modes of action.

Quote Request

Request a Quote for 6-(Cyclohexylamino)pyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.